Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate
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Overview
Description
Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate is a complex organic compound with a unique structure that combines a brominated benzoate ester with a biphenyl group linked to a morpholinopropoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and esterification reactionsThe morpholinopropoxy chain is then attached via nucleophilic substitution, and the final esterification step yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(bromomethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate .
Uniqueness
Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate is unique due to its combination of a brominated benzoate ester with a biphenyl group and a morpholinopropoxy chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H28BrNO5 |
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Molecular Weight |
526.4 g/mol |
IUPAC Name |
methyl 5-bromo-2-[2-(3-morpholin-4-ylpropoxy)-5-phenylphenoxy]benzoate |
InChI |
InChI=1S/C27H28BrNO5/c1-31-27(30)23-19-22(28)9-11-24(23)34-26-18-21(20-6-3-2-4-7-20)8-10-25(26)33-15-5-12-29-13-16-32-17-14-29/h2-4,6-11,18-19H,5,12-17H2,1H3 |
InChI Key |
TXZBVNFFVNANFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC2=C(C=CC(=C2)C3=CC=CC=C3)OCCCN4CCOCC4 |
Origin of Product |
United States |
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